molecular formula C41H66NaO17S B607268 Echinoside B CAS No. 75410-52-5

Echinoside B

Cat. No. B607268
CAS RN: 75410-52-5
M. Wt: 886.01
InChI Key: AJTCTPPHGQDTOH-BVFRRBAHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Echinoside B exhibits anti-tumour activities in vitro and vivo.

Scientific Research Applications

Anticancer and Antifungal Properties

Echinoside B, along with its congener Echinoside A, has been synthesized for in-depth studies due to its potent anticancer and antifungal activities. The adaptability of the synthetic approach allows for the exploration of the biological effects of these compounds (Chen et al., 2017).

Mechanism of Action in Cancer Treatment

Echinoside A, closely related to Echinoside B, exhibits unique characteristics in inhibiting noncovalent binding of topoisomerase2alpha (Top2alpha) to DNA. This interference with the Top2alpha-mediated DNA cleavage and religation process leads to potent in vitro and in vivo antitumor activities, suggesting a similar potential for Echinoside B (Li et al., 2010).

Anti-Tumour and Anti-Metastasis Effects

Studies on Echinoside A and its derivatives, including Echinoside B, have shown marked anti-cancer activity in HepG2 cells. This includes blocking cell-cycle progression and inducing apoptosis through the mitochondrial pathway. These findings highlight the potential of Echinoside B in cancer treatment (Zhao et al., 2012).

Anti-Metastatic Activity via MMP-9 Signal Pathway

Echinoside A (and potentially Echinoside B) exhibits significant anti-metastatic activity through the inhibition of the MMP-9 signal pathway. This includes effects on tumor cell adhesion, migration, invasion, and angiogenesis, suggesting a broader scope for Echinoside B in cancer therapeutics (Jingfeng, 2011).

Anti-Inflammatory and Immunomodulatory Effects

While not directly related to Echinoside B, studies on Echinacea (which contains similar compounds) show potential anti-inflammatory and immunomodulatory effects. This could indicate a wider range of therapeutic applications for Echinoside B (Aarland et al., 2016).

properties

CAS RN

75410-52-5

Product Name

Echinoside B

Molecular Formula

C41H66NaO17S

Molecular Weight

886.01

IUPAC Name

sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate

InChI

InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1

InChI Key

AJTCTPPHGQDTOH-BVFRRBAHSA-M

SMILES

CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Echinoside B; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.